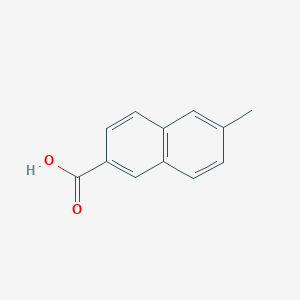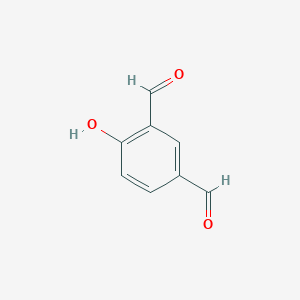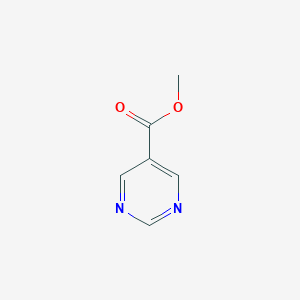
Methyl pyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl pyrimidine-5-carboxylate” is a chemical compound with the empirical formula C6H6N2O2 . It is a heterocyclic compound that is part of the pyrimidine family . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of “Methyl pyrimidine-5-carboxylate” involves various methods. One of the methods involves the condensation of 1,8-naphthalenediamine (NDA) and its derivatives with carbonyl compounds . Another method involves the use of a series of novel triazole-pyrimidine-based compounds .Molecular Structure Analysis
The molecular structure of “Methyl pyrimidine-5-carboxylate” can be represented by the SMILES stringCOC(=O)c1cncnc1 . The molecular weight of this compound is 138.12 . Chemical Reactions Analysis
“Methyl pyrimidine-5-carboxylate” can undergo various chemical reactions. For instance, it can participate in an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Physical And Chemical Properties Analysis
“Methyl pyrimidine-5-carboxylate” is a solid compound with a melting point of 76-81 °C . It has a molecular weight of 138.12 and its empirical formula is C6H6N2O2 .Aplicaciones Científicas De Investigación
Neuroprotective and Anti-neuroinflammatory Agents
Methyl pyrimidine-5-carboxylate and its derivatives have been studied for their neuroprotective and anti-neuroinflammatory activities . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. These compounds showed promising neuroprotective and anti-inflammatory properties . They exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Antiviral Applications
Pyrimidine and its derivatives, including Methyl pyrimidine-5-carboxylate, have been proven to have antiviral activity . This makes them valuable in the research and development of new antiviral drugs.
Anticancer Applications
Methyl pyrimidine-5-carboxylate has potential anticancer applications . Its structural diversity and synthetic accessibility make it a promising candidate for the development of new anticancer drugs.
Antioxidant Applications
Methyl pyrimidine-5-carboxylate and its derivatives have been found to have antioxidant activity . This property is beneficial in the prevention and treatment of diseases caused by oxidative stress.
Antimicrobial Applications
The antimicrobial activity of Methyl pyrimidine-5-carboxylate makes it useful in the fight against various bacterial and fungal infections .
Antimalarial Applications
Methyl pyrimidine-5-carboxylate has been studied for its antimalarial activity . This makes it a potential candidate for the development of new antimalarial drugs.
Safety And Hazards
“Methyl pyrimidine-5-carboxylate” is classified as a hazardous substance. It can cause eye damage, skin irritation, and respiratory system toxicity . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling it .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-2-7-4-8-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVNUAHPLDBEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878878 | |
| Record name | 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pyrimidine-5-carboxylate | |
CAS RN |
34253-01-5 | |
| Record name | Methyl pyrimidine-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034253015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34253-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PYRIMIDINE-5-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT5P89WR6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate synthesized?
A1: This compound is synthesized through the condensation of ethyl ethoxymethylene-acetoacetate with S-methylpseudothiourea sulfate. This reaction takes place in ethanol using sodium ethylate as a base. [, ]
Q2: What is the key structural feature of ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate that makes it valuable in organic synthesis?
A2: The ethyl carboxylate group at the 5-position of the pyrimidine ring is susceptible to nucleophilic attack. This allows for the replacement of the ethoxy group with a variety of nucleophiles, including hydrazine, ammonia, and various amines. [, ] This versatility enables the creation of a diverse library of 2-substituted pyrimidine derivatives.
Q3: What types of compounds have been synthesized using ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate as a starting material?
A3: Researchers have successfully used this compound to generate various 2-substituted pyrimidine derivatives, including 2-amino, 2-hydrazino, and 2-alkylamino pyrimidines. [] These modifications are achieved through reactions with ammonia, hydrazine, primary amines (such as methylamine, ethylamine, n-butylamine, benzylamine, and cyclohexylamine), respectively. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

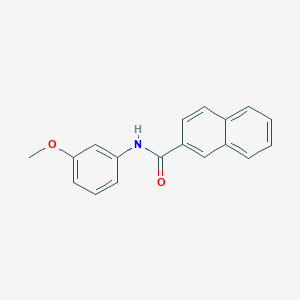
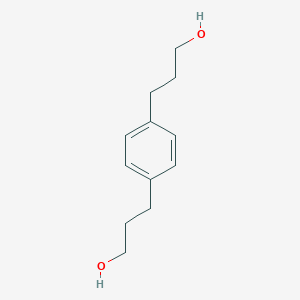
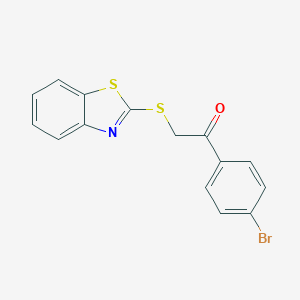
![2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B183861.png)
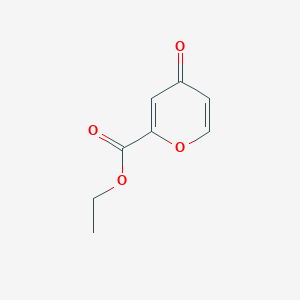

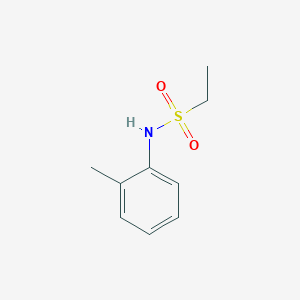
![2-[(Pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B183868.png)

![1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B183870.png)
